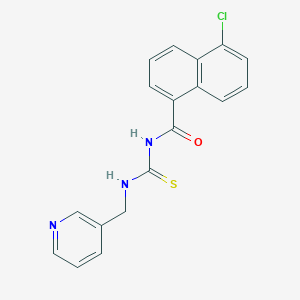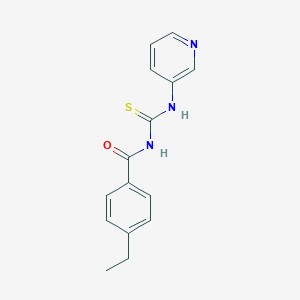![molecular formula C21H21N3O4S B250949 N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250949.png)
N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(isobutyrylamino)carbonothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, commonly referred to as IBET151, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. IBET151 works by inhibiting the activity of a protein called BRD4, which plays a critical role in the growth and proliferation of cancer cells.
Mecanismo De Acción
IBET151 works by binding to a specific region of the BRD4 protein, which prevents it from interacting with other proteins that are necessary for the growth and proliferation of cancer cells. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
IBET151 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IBET151 as a research tool is its specificity for the BRD4 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of IBET151 is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on IBET151, including the development of more potent and selective inhibitors of BRD4, the investigation of IBET151 in combination with other cancer therapies, and the exploration of IBET151's potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the mechanisms underlying IBET151's anti-cancer and anti-inflammatory effects, which may lead to the development of new therapeutic strategies for these diseases.
Métodos De Síntesis
The synthesis of IBET151 involves several steps, including the reaction of 2-methoxybenzoyl chloride with 4-aminobenzenesulfonamide, followed by the reaction of the resulting compound with isobutyryl chloride. The final step involves the reaction of the resulting compound with 2-(2-oxo-1-benzofuran-1-yl)acetic acid to produce IBET151.
Aplicaciones Científicas De Investigación
IBET151 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various types of cancer cells. In addition, IBET151 has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C21H21N3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[2-methoxy-4-(2-methylpropanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12(2)19(25)24-21(29)22-14-8-9-15(17(11-14)27-3)23-20(26)18-10-13-6-4-5-7-16(13)28-18/h4-12H,1-3H3,(H,23,26)(H2,22,24,25,29) |
Clave InChI |
IRIQLVPJEBAWSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
SMILES canónico |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B250866.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B250867.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B250869.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250873.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide](/img/structure/B250874.png)
![4-(benzyloxy)-N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B250875.png)
![N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B250877.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B250879.png)
![N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B250880.png)
![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250881.png)
![N-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B250884.png)

![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-5-chloronaphthalene-1-carboxamide](/img/structure/B250888.png)